2-(hydroxycarbonyl(113C)methylsulfanyl)acetic acid
Description
2-(Hydroxycarbonyl(113C)methylsulfanyl)acetic acid is a carboxylic acid derivative characterized by a hydroxycarbonyl group (likely a carboxylic acid moiety), a methylsulfanyl (thioether) substituent, and an isotopic label (¹¹³C) on the hydroxycarbonyl-bearing carbon. This isotopic labeling may be employed for tracing metabolic pathways or studying reaction mechanisms in isotopic dilution experiments.
The compound’s functional groups—carboxylic acid and thioether—impart distinct physicochemical properties, such as acidity, solubility, and reactivity. These features make it relevant in organic synthesis, biochemistry, and materials science, particularly in contexts requiring sulfur-containing motifs or isotopic labeling .
Properties
Molecular Formula |
C4H6O4S |
|---|---|
Molecular Weight |
154.13 g/mol |
IUPAC Name |
2-(hydroxycarbonyl(113C)methylsulfanyl)acetic acid |
InChI |
InChI=1S/C4H6O4S/c5-3(6)1-9-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1+1,2+1,3+1,4+1 |
InChI Key |
UVZICZIVKIMRNE-JCDJMFQYSA-N |
Isomeric SMILES |
[13CH2]([13C](=O)O)S[13CH2][13C](=O)O |
Canonical SMILES |
C(C(=O)O)SCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(hydroxycarbonyl(113C)methylsulfanyl)acetic acid can be achieved through several methods. One common approach involves the reaction of a suitable precursor with [1,1-13C] acetic anhydride . This method leverages the reactivity of acetic anhydride with nucleophiles to introduce the carbon-13 isotope into the molecule.
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic processes. For example, the conversion of methane to acetic acid using heterogeneous catalysts has been explored . This method can be adapted to produce 2-(hydroxycarbonyl(113C)methylsulfanyl)acetic acid by incorporating the necessary functional groups during the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(hydroxycarbonyl(113C)methylsulfanyl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the carboxyl and methylsulfanyl groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like amines or alcohols under appropriate conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carboxyl group can produce alcohols.
Scientific Research Applications
2-(hydroxycarbonyl(113C)methylsulfanyl)acetic acid has a wide range of applications in scientific research. In chemistry, it is used as a labeled compound for nuclear magnetic resonance (NMR) studies due to the presence of the carbon-13 isotope . In biology, it can be employed in metabolic studies to trace biochemical pathways. In medicine, it may serve as a precursor for the synthesis of pharmaceuticals. Additionally, its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(hydroxycarbonyl(113C)methylsulfanyl)acetic acid involves its interaction with various molecular targets. The carboxyl group can participate in hydrogen bonding and electrostatic interactions, while the methylsulfanyl group can undergo oxidation or reduction reactions. These interactions and reactions influence the compound’s behavior in biological systems and its reactivity in chemical processes .
Comparison with Similar Compounds
Functional Group Analog: 2-{[2-(Cyclohexylcarbamoyl)benzoyl]amino}-4-(methylsulfanyl)butanoic Acid (2CA4MBA)
Key Similarities :
- Both compounds feature a methylsulfanyl group and a carboxylic acid moiety.
- Potential for hydrogen bonding via the carboxylic acid group, influencing interactions with biomolecules like Bovine Serum Albumin (BSA) .
Key Differences :
- Structure : 2CA4MBA includes a cyclohexylcarbamoyl-benzoyl substituent, enhancing lipophilicity, whereas the target compound lacks this aromatic/amide functionality.
- Reactivity : The benzoyl-amide group in 2CA4MBA may engage in π-π stacking (as observed in ), while the simpler structure of the target compound likely prioritizes hydrogen bonding and thioether-mediated interactions.
Physicochemical Data :
| Property | 2-(Hydroxycarbonyl(113C)methylsulfanyl)acetic Acid (Estimated) | 2CA4MBA (Reported) |
|---|---|---|
| Molecular Weight | ~166 g/mol (C₅H₈O₄S with ¹¹³C label) | 408.5 g/mol |
| Solubility | Moderate in polar solvents (due to -COOH) | Low (lipophilic) |
| pKa (Carboxylic Acid) | ~2.5–3.5 (typical for acetic acid derivatives) | Not reported |
Aromatic Analog: 2,2-Diphenyl-2-hydroxyacetic Acid (Benzilic Acid)
Key Similarities :
- Both compounds contain a hydroxy-substituted carboxylic acid group.
- Potential for hydrogen bonding and crystal packing via -OH and -COOH groups .
Key Differences :
- Substituents : Benzilic acid has two phenyl groups, conferring rigidity and reduced solubility, whereas the target compound’s methylsulfanyl group enhances flexibility and sulfur-based reactivity.
- Acidity : The electron-withdrawing phenyl groups in benzilic acid lower its pKa (~1.5–2.0) compared to the target compound’s estimated pKa (~2.5–3.5).
Application Context :
Thioether-Containing Compound: 2-({1-[2-(Methylsulfanyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetic Acid
Key Similarities :
Key Differences :
- Heterocyclic Motif : The tetrazole ring in introduces nitrogen-rich reactivity (e.g., coordination to metals), absent in the target compound.
- Molecular Packing : The tetrazole derivative forms inverted dimers via hydrogen bonds, whereas the target compound’s simpler structure may favor linear or layered packing.
Hydrogen Bonding Geometry :
| Parameter | Target Compound (Predicted) | Tetrazole Derivative (Reported) |
|---|---|---|
| O–H⋯O/N Distance | ~1.8–2.2 Å | 1.82–2.15 Å |
| Angle (∠O–H⋯O/N) | ~160–175° | 161–174° |
Theoretical and Experimental Insights
Computational Predictions (ADF Program)
Density Functional Theory (DFT) calculations using the Amsterdam Density Functional (ADF) program can predict:
- Electronic Structure : The electron-withdrawing effect of the carboxylic acid group and electron-donating methylsulfanyl group influence charge distribution.
- Reactivity : Activation-strain models (ATS) may elucidate reaction barriers for nucleophilic attacks at the thioether site .
Biological Activity
2-(Hydroxycarbonyl(113C)methylsulfanyl)acetic acid is a sulfur-containing organic compound with the molecular formula . This compound is characterized by its unique structure, which includes a hydroxycarbonyl group and a methylsulfanyl group. Its potential applications span various fields, particularly in pharmaceuticals and biochemistry, due to its reactivity with biological macromolecules.
The chemical reactivity of 2-(hydroxycarbonyl(113C)methylsulfanyl)acetic acid suggests its involvement in metabolic processes. It may serve as a substrate for enzymes linked to sulfur metabolism or act as an intermediate in biochemical pathways. The presence of both hydroxy and carbonyl groups enhances its reactivity with biological molecules, which may lead to applications in drug development or as biochemical probes.
Synthesis Method:
A proposed synthetic route includes:
- Reaction of methyl mercaptan with an appropriate acylating agent.
- Hydrolysis of the resulting product to yield 2-(hydroxycarbonyl(113C)methylsulfanyl)acetic acid.
Biological Activity
Research indicates that 2-(hydroxycarbonyl(113C)methylsulfanyl)acetic acid interacts with various biological macromolecules, including proteins and nucleic acids. These interactions can provide insights into its influence on biological pathways and cellular components.
Interaction Studies
Interaction studies utilize techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To analyze structural changes upon interaction with biomolecules.
- Mass Spectrometry (MS) : For identifying molecular interactions and characterizing binding affinities.
Case Studies and Research Findings
- Enzymatic Activity : Studies have shown that this compound may act as an inhibitor or substrate for specific enzymes involved in sulfur metabolism, potentially influencing metabolic pathways related to detoxification processes.
- Cellular Impact : Research indicated that treatment with 2-(hydroxycarbonyl(113C)methylsulfanyl)acetic acid resulted in altered cellular responses, suggesting a role in modulating cellular signaling pathways.
Comparative Analysis
The following table summarizes the structural features and unique properties of compounds related to 2-(hydroxycarbonyl(113C)methylsulfanyl)acetic acid:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(Hydroxycarbonyl(113C)methylsulfanyl)acetic acid | Hydroxycarbonyl, Methylsulfanyl | Potential bioactivity and diverse applications |
| Acetic Acid | Carboxylic acid | Widely used solvent and precursor |
| Methylthioacetic Acid | Methylthio group | Lower reactivity due to absence of hydroxy group |
| Thioacetic Acid | Sulfur-containing carboxylic acid | Different reactivity profile compared to target compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
